Tamsulosin

Catalog No.
S544526
CAS No.
106133-20-4
M.F
C20H28N2O5S
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tamsulosin

CAS Number

106133-20-4

Product Name

Tamsulosin

IUPAC Name

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide

Molecular Formula

C20H28N2O5S

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m1/s1

InChI Key

DRHKJLXJIQTDTD-OAHLLOKOSA-N

SMILES

Array

solubility

Sparingly soluble in water
6.55e-03 g/L

Synonyms

5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide, Flomax, LY 253352, LY-253352, tamsulosin, tamsulosin hydrochloride, YM 617, YM-617

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N

Isomeric SMILES

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N

The exact mass of the compound Tamsulosin is 408.1719 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble in waterin water, 215.9 mg/l at 25 °c (est)6.55e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides. It belongs to the ontological category of 5-(2-\{[2-(2-ethoxyphenoxy)ethyl]amino\}propyl)-2-methoxybenzenesulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tamsulosin is a highly selective alpha-1A and alpha-1D adrenergic receptor antagonist and the industry-standard active pharmaceutical ingredient (API) for managing benign prostatic hyperplasia (BPH). From a procurement and formulation perspective, tamsulosin is characterized by its specific lipophilicity, a pKa of approximately 8.87, and strictly pH-dependent aqueous solubility [1]. Unlike first-generation non-selective alpha-blockers, its receptor binding profile is optimized to target prostatic smooth muscle while minimizing vascular interference [2]. This distinct pharmacological and physicochemical profile dictates its selection over older generic alternatives, requiring specialized controlled-release manufacturing workflows to maintain stable pharmacokinetics and maximize clinical safety.

Substituting tamsulosin with older, non-selective alpha-1 blockers like terazosin or doxazosin fundamentally compromises both patient safety and formulation simplicity. Non-selective agents exhibit near-equal affinity for alpha-1A (prostatic) and alpha-1B (vascular) receptors, leading to significant off-target vasodilation and a high risk of orthostatic hypotension[1]. This lack of selectivity forces manufacturers and clinicians to implement complex, multi-week dose-titration regimens to mitigate first-dose syncope [2]. In contrast, tamsulosin's targeted receptor profile allows for immediate therapeutic dosing without titration, making it non-interchangeable with non-selective analogs in both clinical workflows and advanced formulation targeting.

Receptor Subtype Selectivity (Alpha-1A vs. Alpha-1B)

Tamsulosin demonstrates a highly optimized binding affinity for the alpha-1A receptor over the alpha-1B receptor, a critical metric for urological targeting. In competitive binding assays, tamsulosin exhibits a Ki of 0.012 nmol/L for the alpha-1A subtype and 0.12 nmol/L for the alpha-1B subtype, yielding an alpha-1A/alpha-1B selectivity ratio of 9.55 [1]. In stark contrast, non-selective comparators like doxazosin and terazosin display ratios of approximately 0.3 to 0.4, indicating slightly higher affinity for vascular alpha-1B receptors [2].

Evidence DimensionAlpha-1A / Alpha-1B Receptor Selectivity Ratio
Target Compound DataTamsulosin: Ratio of 9.55 (Ki 0.012 nM for α1A)
Comparator Or BaselineTerazosin / Doxazosin: Ratio of ~0.3 - 0.4
Quantified DifferenceTamsulosin is >20-fold more selective for the alpha-1A receptor compared to non-selective quinazoline derivatives.
ConditionsIn vitro radioligand binding assays using cloned human alpha-1 adrenoceptor subtypes.

This high uroselectivity is the primary pharmacological justification for procuring tamsulosin over cheaper non-selective agents, as it directly drives the compound's superior safety profile.

Clinical Safety and Postural Hypotension Incidence

The in vitro receptor selectivity of tamsulosin translates directly into quantifiable clinical and commercial advantages regarding adverse event profiles. Clinical trial data indicates that non-selective agents like terazosin are associated with one or more hypotensive symptoms in up to 21% of patients, often necessitating strict dose titration packaging [1]. Conversely, tamsulosin administration results in an incidence of postural hypotension of less than 2%, allowing for a simplified, titration-free dosing regimen [1].

Evidence DimensionIncidence of postural hypotension / hypotensive symptoms
Target Compound DataTamsulosin: < 2% incidence
Comparator Or BaselineTerazosin: ~ 21% incidence
Quantified DifferenceTamsulosin reduces the incidence of hypotensive adverse events by >10-fold compared to terazosin.
ConditionsClinical trials evaluating daily administration for benign prostatic hyperplasia.

The dramatic reduction in hypotensive events eliminates the need for dose-titration packaging and improves patient compliance, making it the preferred API for commercial BPH therapeutics.

pH-Dependent Aqueous Solubility and Formulation Requirements

Tamsulosin exhibits a highly specific physicochemical profile that dictates its downstream processing and formulation. As a weak base, it demonstrates strictly pH-dependent solubility; its intrinsic solubility in water is exceptionally low, reported at approximately 0.0012 mg/mL at 25°C [1]. Because of this limited aqueous solubility at physiological pH, raw tamsulosin API cannot be formulated as an immediate-release dosage form without risking erratic bioavailability. Instead, it requires procurement of specialized excipients to create sustained-release or controlled-release matrices that modulate its dissolution profile [2].

Evidence DimensionAqueous solubility at physiological vs. formulation conditions
Target Compound DataTamsulosin: ~0.0012 mg/mL in water at 25°C
Comparator Or BaselineImmediate-release generic formulations (Baseline)
Quantified DifferenceNear-zero solubility at neutral pH necessitates advanced matrix formulations compared to highly soluble APIs.
ConditionsStandard laboratory temperature (25°C) in neutral aqueous media.

Buyers must pair tamsulosin API procurement with appropriate controlled-release excipients (e.g., HPMC) to overcome its intrinsic solubility limitations and achieve clinical efficacy.

Manufacturing of Controlled-Release BPH Therapeutics

Due to its high alpha-1A receptor selectivity and pH-dependent solubility, tamsulosin is the premier API for formulating once-daily, controlled-release treatments for benign prostatic hyperplasia. Industrial buyers procure tamsulosin to integrate into advanced polymer matrices (such as hydroxypropyl methylcellulose) that prevent dose-dumping and maintain steady-state plasma concentrations, thereby maximizing uroselectivity while minimizing hypotensive risks [1].

Benchmark Antagonist in Urological Pharmacology Assays

In preclinical drug discovery, tamsulosin serves as the mandatory positive control and benchmark alpha-1A antagonist. Researchers utilize its well-documented Ki (0.012 nM) to calibrate competitive binding assays and isolated tissue contraction models (e.g., prostate or urethral smooth muscle strips) when evaluating the efficacy and functional uroselectivity of novel urological compounds [2].

Development of Combination Therapy Formulations

Tamsulosin is highly suitable for co-formulation with 5-alpha reductase inhibitors (such as dutasteride or finasteride). Because tamsulosin does not require dose titration and has a negligible impact on blood pressure compared to non-selective blockers, formulation scientists can safely combine it into multi-API therapeutics designed to provide both immediate symptomatic relief and long-term prostate volume reduction [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

408.17189317 Da

Monoisotopic Mass

408.17189317 Da

Heavy Atom Count

28

LogP

log Kow = 2.47 (est)
2.3

Appearance

Solid powder

Melting Point

226 - 228 °C (hydrochloride salt)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G3P28OML5I

Drug Indication

Tamsulosin is indicated for the treatment of signs and symptoms of benign prostatic hyperplasia. Tamsulosin is also used off label for the treatment of ureteral stones, prostatitis, and female voiding dysfunction.
FDA Label

Livertox Summary

Tamsulosin is a selective alpha-1a adrenergic antagonist used in the therapy of benign prostatic hypertrophy. Tamsulosin therapy is associated with a low rate of serum aminotransferase elevations, but clinically apparent acute liver injury due to tamsulosin is very rare.

Drug Classes

Breast Feeding; Lactation; Adrenergic alpha-1 Receptor Antagonists; Urological Agents
Benign Prostatic Hypertrophy Agents

Therapeutic Uses

Sulfonamides; Adrenergic alpha-Antagonists
Tamsulosin hydrochloride capsules are indicated for the treatment of the signs and symptoms of benign prostatic hyperplasia (BPH). /Included in US product label/
Tamsulosin hydrochloride capsules are not intended for use as an antihypertensive drug. /Included in US product label/
Tamsulosin hydrochloride capsules are not indicated for use in women. /Included in US product label/
For more Therapeutic Uses (Complete) data for Tamsulosin (6 total), please visit the HSDB record page.

Pharmacology

Tamsulosin is an alpha adrenoceptor blocker with specificity for the alpha-1A and alpha-1D subtypes, which are more common in the prostate and submaxillary tissue.[A1078] The final subtype, alpha-1B, are most common in the aorta and spleen.[A1078] Tamsulosin binds to alpha-1A receptors 3.9-38 times more selectively than alpha-1B and 3-20 times more selectively than alpha-1D.[A1078] This selectivity allows for a significant effect on urinary flow with a reduced incidence of adverse reactions like orthostatic hypotension.[A1078]

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Antagonists

ATC Code

G - Genito urinary system and sex hormones
G04 - Urologicals
G04C - Drugs used in benign prostatic hypertrophy
G04CA - Alpha-adrenoreceptor antagonists
G04CA02 - Tamsulosin

Mechanism of Action

Tamsulosin is a blocker of alpha-1A and alpha-1D adrenoceptors. About 70% of the alpha-1 adrenoceptors in the prostate are of the alpha-1A subtype. By blocking these adrenoceptors, smooth muscle in the prostate is relaxed and urinary flow is improved. The blocking of alpha-1D adrenoceptors relaxes the detrusor muscles of the bladder which prevents storage symptoms. The specificity of tamsulosin focuses the effects to the target area while minimizing effects in other areas.
Tamsulosin hydrochloride is a sulfamoylphenethylamine-derivative alpha1-adrenergic blocking agent. The drug is pharmacologically related to doxazosin, prazosin, and terazosin; however, unlike these drugs, tamsulosin has higher affinity and selectivity for alpha1A-adrenergic receptors, which are mainly located in nonvascular smooth muscle (eg, prostate), than for alpha1B-adrenergic receptors located in vascular smooth muscle (eg, internal iliac artery). Results of in vitro studies indicate that tamsulosin has 7-38 times greater affinity for alpha1A-adrenoceptors than for alpha1B-adrenoceptors; the drug has about 12 times greater affinity for alpha1-adrenergic receptors in the prostate than for those in the aorta. Such selectivity of tamsulosin for alpha1A-receptors may result in a reduced incidence of adverse cardiovascular effects (eg, syncope, dizziness, hypotension). On a molar basis, the alpha1-adrenergic receptor affinity of tamsulosin is about 6 times that of prazosin when tested in human prostatic tissue.
Because of the prevalence of alpha-receptors on the prostate capsule, prostate adenoma, and bladder trigone and the relative absence of these receptors on the bladder body, alpha-adrenergic blocking agents decrease urinary outflow resistance in men.
The symptoms associated with benign prostatic hyperplasia (BPH) are related to bladder outlet obstruction, which is comprised of two underlying components: static and dynamic. The static component is related to an increase in prostate size caused, in part, by a proliferation of smooth muscle cells in the prostatic stroma. However, the severity of BPH symptoms and the degree of urethral obstruction do not correlate well with the size of the prostate. The dynamic component is a function of an increase in smooth muscle tone in the prostate and bladder neck leading to constriction of the bladder outlet. Smooth muscle tone is mediated by the sympathetic nervous stimulation of alpha1 adrenoceptors, which are abundant in the prostate, prostatic capsule, prostatic urethra, and bladder neck. Blockade of these adrenoceptors can cause smooth muscles in the bladder neck and prostate to relax, resulting in an improvement in urine flow rate and a reduction in symptoms of BPH.
The influence of (+/-)-tamsulosin, a selective alpha 1A-adrenoceptor antagonist, on the positive inotropic effect and the accumulation of inositol phosphates that are induced via alpha 1-adrenoceptors was studied in comparison with that of another alpha 1A-adrenoceptor ligand oxymetazoline in the rabbit ventricular myocardium. Phenylephrine elicited a concentration-dependent positive inotropic effect via alpha 1-adrenoceptors in the presence of either (+/-)-bupranolol or S(-)-timolol. The mode of antagonism induced by (+/-)-tamsulosin on the effect of phenylephrine was dependent or the concentration applied: (+/-)-tamsulosin at 1 and 3 nM acted in a competitive manner, the slope of the regression line of the Schild plot being unity and the pA2 value being 9.12; at 10 nM, it shifted further the concentration-response curve to the right without affecting the maximal response but the slope became less than unity. At 100 nM and higher, it suppressed the maximal response to phenylephrine. (+/-)-Tamsulosin effectively antagonized the positive inotropic effect of phenylephrine even after inactivation of alpha 1B-adrenoceptors by treatment with chlorethylclonidine, which is an indication that the (+/-)-tamsulosin-sensitive subtype belongs to a class resistant to chlorethylclonidine. (+/-)-Tamsulosin, over the range of concentrations at which it antagonized the positive inotropic effect mediated by alpha 1-adrenoceptors, did not affect the accumulation of [3H]inositol phosphates that was induced by 10 microM phenylephrine. Oxymetazoline antagonized the positive inotropic effect of phenylephrine in a competitive manner without affecting the accumulation of inositol monophosphate induced by phenylephrine. These results indicate that the positive inotropic effect, mediated via (+/-)-tamsulosin- and oxymetazoline-sensitive subtype of alpha 1-adrenoceptors, is exerted by a subcellular mechanism that is independent of the accumulation of inositol phosphates.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Vapor Pressure

3.96X10-11 mm Hg at 25 °C (est)

Impurities

5-[(2R)-2-[bis[2-[(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide
5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide
2-methoxy-5-[(2R)-2-[(2-phenoxyethyl)amino]propyl[benzenesulfonamide
2-methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide
For more Impurities (Complete) data for Tamsulosin (9 total), please visit the HSDB record page.

Other CAS

106133-20-4

Absorption Distribution and Excretion

Oral tamsulosin is 90% absorbed in fasted patients. The area under the curve is 151-199ng/mL\*hr for a 0.4mg oral dose and 440-557ng/mL*hr for a 0.8mg oral dose. The maximum plasma concentration is 3.1-5.3ng/mL for a 0.4mg oral dose and 2.5-3.6ng/mL for a 0.8mg oral dose. Taking tamsulosin with food increases the time to maximum concentration from 4-5 hours to 6-7 hours but increases bioavailability by 30% and maximum plasma concentration by 40-70%.
97% of an orally administered does is recovered in studies, which 76% in the urine and 21% in the feces after 168 hours. 8.7% of the dose is excreted as unmetabolized tamsulosin.
16L after intravenous administration.
2.88L/h.
In patients with moderate hepatic impairment, protein binding is altered, resulting in changes in overall plasma concentrations; however, no substantial alterations in intrinsic clearance and concentrations of unbound drug.
In patients with renal impairment, protein binding is altered, resulting in changes in overall plasma concentrations, however, no substantial alterations in intrinsic clearance and concentrations of unbound drug.
Absorption of tamsulosin hydrochloride ... is essentially complete (>90%) following oral administration under fasting conditions. Tamsulosin hydrochloride exhibits linear kinetics following single and multiple dosing, with achievement of steady-state concentrations by the fifth day of once-a-day dosing.
Essentially completely absorbed following oral administration under fasting conditions; peak plasma concentrations attained within 4-5 hours.
For more Absorption, Distribution and Excretion (Complete) data for Tamsulosin (14 total), please visit the HSDB record page.

Metabolism Metabolites

Tamsulosin is mostly metabolized in the liver by cytochrome P450 (CYP) 3A4 and 2D6, with some metabolism by other CYPs. CYP3A4 is responsible for the deethylation of tamsulosin to the M-1 metabolite and the oxidative deamination to the AM-1 metabolite, while CYP2D6 is responsible for the hydroxylation of tamsulosin to the M-3 metabolite and the demethylation of tamsulosin to the M-4 metabolite. In addition, tamsulosin can be hydroxylated at a different position by an unknown enzyme to form the M-2 metabolite. The M-1, M-2, M-3, and M-4 metabolites can be glucuronidated, and the M-1 and M-3 metabolites can undergo sulfate conjugation to form other metabolites before excretion.
Extensively metabolized by CYP enzymes (specific isoenzyme[s] not identified) in the liver. Metabolites undergo further conjugation prior to excretion.
There is no enantiomeric bioconversion from tamsulosin hydrochloride [R(-) isomer] to the S(+) isomer in humans. Tamsulosin hydrochloride is extensively metabolized by cytochrome P450 enzymes in the liver and less than 10% of the dose is excreted in urine unchanged. However, the pharmacokinetic profile of the metabolites in humans has not been established. In vitro results indicate that CYP3A4 and CYP2D6 are involved in metabolism of tamsulosin as well as some minor participation of other CYP isoenzymes. Inhibition of hepatic drug metabolizing enzymes may lead to increased exposure to tamsulosin. The metabolites of tamsulosin hydrochloride undergo extensive conjugation to glucuronide or sulfate prior to renal excretion.
... After a single oral administration of 14C-tamsulosin at a dose of 0.2 mg /to/ four healthy male subjects... unchanged tamsulosin (TMS) and 11 metabolites in 0-24-hr urine samples were quantified. TMS accounted for 8.7% of the dose. Extensive excretion of the sulphate of the O-deethylated metabolite (M-1-Sul) and o-ethoxyphenoxy acetic acid (AM-1) was seen, accounting for 15.7 and 7.5% of the dose respectively.
The metabolism of tamsulosin hydrochloride (TMS), a potent alpha 1-adrenoceptor blocking agent, was studied after a single oral administration to rat and dog. Eleven metabolites (1, 2, 3, 4 and their glucuronides, sulphates of 1 and 3, and A-1) were identified from the urine and bile of rat and dog administered TMS. Unchanged drug and metabolites in urine and bile were quantified in rat and dog dosed with 14C-TMS(1 mg/kg). In rat the main metabolic routes were de-ethylation of the o-ethoxyphenoxy moiety, demethylation of the methoxybenzenesulphonamide moiety, and conjugation of the resultant metabolites by glucuronic acid and sulphuric acid. In dog the main pathways were de-ethylation of the ethoxyphenoxy moiety, conjugation of the de-ethylated product by sulphuric acid, and oxidative deamination of the side chain. The organ responsible for the metabolism of TMS in rat was estimated using 9000g supernatants of liver, kidney, small and large intestine homogenate and plasma. The drug was rapidly metabolized in liver but hardly metabolized in the other organs or plasma.
For more Metabolism/Metabolites (Complete) data for Tamsulosin (6 total), please visit the HSDB record page.
Tamsulosin has known human metabolites that include 5-[2-[2-(2-ethoxy-5-hydroxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide, 5-[2-[2-(2-Ethoxyphenoxy)ethylamino]propyl]-2-hydroxybenzenesulfonamide, and 5-[2-[2-(2-hydroxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide.

Associated Chemicals

Tamsulosin hydrochloride; 106463-17-6

Wikipedia

Tamsulosin

Drug Warnings

Contraindications /include/ known hypersensitivity to tamsulosin or any ingredient in the formulation.
Potential for postural hypotension, dizziness, or vertigo; syncope may occur.
The signs and symptoms of orthostasis (postural hypotension, dizziness and vertigo) were detected more frequently in tamsulosin hydrochloride capsule treated patients than in placebo recipients. As with other alpha-adrenergic blocking agents there is a potential risk of syncope.
Patients beginning treatment with tamsulosin hydrochloride capsules should be cautioned to avoid situations where injury could result should syncope occur. ... Patients should be told about the possible occurrence of symptoms related to postural hypotension such as dizziness when taking tamsulosin hydrochloride capsules, and they should be cautioned about driving, operating machinery or performing hazardous tasks.
For more Drug Warnings (Complete) data for Tamsulosin (17 total), please visit the HSDB record page.

Biological Half Life

The half life in fasted patients is 14.9±3.9 hours. The elimination half life is 5-7 hours and the apparent half life is 9 to 13 hours in healthy subjects. In patients who require tamsulosin, the apparent half life is 14-15 hours.
Following intravenous or oral administration of an immediate-release formulation, the elimination half-life of tamsulosin hydrochloride in plasma range from five to seven hours.
Because of absorption rate-controlled pharmacokinetics of tamsulosin capsules, apparent half-life is about 9-13 hours in healthy individuals and 14-15 hours in patients with benign prostatic hyperplasia.
The pharmacokinetics of tamsulosin hydrochloride was investigated after single iv and oral dosing to rats and dogs, and oral dosing to healthy male volunteers. After iv dosing, plasma tamsulosin concentrations declined in an apparent biexponential manner with terminal half-lives of 0.32 hr in rats and 1.13 hr in dogs. ...

Methods of Manufacturing

Preparation: K. Imai et al., EP 34432; eidem, US 4703063 (1981, 1987 both to Yamanouchi).

Analytic Laboratory Methods

Analyte: tamsulosin hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /tamsulosin hydrochloride/
Analyte: tamsulosin hydrochloride; matrix: chemical purity; procedure: dissolution in anhydrous formic acid; addition of acetic anhydride and glacial acetic acid; potentiometric titration with perchloric acid /tamsulosin hydrochloride/

Clinical Laboratory Methods

Analyte: tamsulosin; matrix: bile, urine, microsomal incubations; procedure: high-performance liquid chromatography with ultraviolet detection at 275 nm
Analyte: tamsulosin; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection; limits of quantitation: 500 pg/mL (human); 1.0 ng/mL (rat, dog)

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F).

Interactions

The effects of cimetidine at the highest recommended dose (400 mg every six hours for six days) on the pharmacokinetics of a single tamsulosin hydrochloride capsule 0.4 mg dose was investigated in ten healthy volunteers (age range 21-38 years). Treatment with cimetidine resulted in a significant decrease (26%) in the clearance of tamsulosin hydrochloride which resulted in a moderate increase in tamsulosin hydrochloride AUC (44%). Therefore, Tamsulosin hydrochloride capsules should be used with caution in combination with cimetidine, particularly at doses higher than 0.4 mg.
Results from limited in vitro and in vivo drug-drug interaction studies between tamsulosin hydrochloride and warfarin are inconclusive. Therefore, caution should be exercised with concomitant administration of warfarin and tamsulosin hydrochloride capsules.
... Interactions between the two drugs were evaluated in rats after simultaneous 1 or 15 min iv infusion or after po administration of udenafil (30 mg x kg(-1)) and/or tamsulosin (1 mg x kg(-1)). In vitro metabolism of tamsulosin with udenafil was measured to obtain the inhibition constant (K(i)) and [I]/K(i) ratio of udenafil. The total area under the plasma concentration-time curve from time zero to time infinity (AUC)s (or AUC(0-4 h)) of tamsulosin were significantly greater after 15 min of i.v. infusion or after oral administration with udenafil, compared with tamsulosin alone. The hepatic first-pass metabolism of tamsulosin was inhibited by udenafil, and the inhibition in vitro was in a non-competitive mode. The arterial systolic blood pressure was significantly lower at 5, 10 and 60 min after oral co-administration of the drugs. The significantly greater AUC of tamsulosin after i.v. and p.o. administration of both drugs may be attributable to non-competitive inhibition of cytochrome P450 3A1/2-mediated hepatic tamsulosin metabolism by udenafil. The inhibition was also observed in human liver S9 fractions, suggesting that a reassessment of the oral dosage of tamsulosin is necessary when udenafil and tamsulosin are co-administered to patients with benign prostatic hyperplasia.

Dates

Last modified: 08-15-2023
1: Özsoy M, Liatsikos E, Scheffbuch N, Kallidonis P. Comparison of silodosin to tamsulosin for medical expulsive treatment of ureteral stones: a systematic review and meta-analysis. Urolithiasis. 2016 Mar 28. [Epub ahead of print] Review. PubMed PMID: 27021350.
2: Dimitropoulos K, Gravas S. Fixed-dose combination therapy with dutasteride and tamsulosin in the management of benign prostatic hyperplasia. Ther Adv Urol. 2016 Feb;8(1):19-28. doi: 10.1177/1756287215607419. Review. PubMed PMID: 26834837; PubMed Central PMCID: PMC4707422.
3: Dimitropoulos K, Gravas S. Solifenacin/tamsulosin fixed-dose combination therapy to treat lower urinary tract symptoms in patients with benign prostatic hyperplasia. Drug Des Devel Ther. 2015 Mar 19;9:1707-16. doi: 10.2147/DDDT.S53184. eCollection 2015. Review. PubMed PMID: 25834406; PubMed Central PMCID: PMC4372012.
4: Shim SR, Kim JH, Choi H, Lee WJ, Kim HJ, Bae MY, Hwang SD, Kim KH, Bae JH, Yoon SJ. General effect of low-dose tamsulosin (0.2 mg) as a first-line treatment for lower urinary tract symptoms associated with benign prostatic hyperplasia: a systematic review and meta-analysis. Curr Med Res Opin. 2015 Feb;31(2):353-65. doi: 10.1185/03007995.2014.980887. Epub 2014 Nov 7. Review. PubMed PMID: 25350225.
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13: OTC tamsulosin for benign prostatic hyperplasia. Drug Ther Bull. 2010 Oct;48(10):113-6. doi: 10.1136/dtb.2010.10.0052. Review. PubMed PMID: 20926447.
14: Djavan B, Handl MJ, Dianat S. Combined medical treatment using dutasteride and tamsulosin for lower urinary tract symptoms suggestive of benign prostatic hyperplasia. Expert Opin Pharmacother. 2010 Oct;11(15):2535-47. doi: 10.1517/14656566.2010.516901. Review. PubMed PMID: 20854184.
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